4-(3-Chloro-5-fluorophenyl)benzonitrile
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Description
“4-(3-Chloro-5-fluorophenyl)benzonitrile” is a chemical compound with the CAS Number: 1237749-88-0 . It has a molecular weight of 231.66 and its IUPAC name is 3’-chloro-5’-fluoro [1,1’-biphenyl]-4-carbonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H7ClFN/c14-12-5-11 (6-13 (15)7-12)10-3-1-9 (8-16)2-4-10/h1-7H . The InChI key is MIDWMQUVIBOKEL-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C13H7ClFN . It has a molecular weight of 231.66 .Scientific Research Applications
Molecular Structure and Spectroscopy
The study of 3-chloro-4-fluoro benzonitrile focused on its molecular structure and vibrational spectra using ab initio Hartree-Fock (HF) and density functional methods. The research analyzed the compound's Fourier transform infrared and Raman spectra, offering detailed insights into its vibrational frequencies, infrared intensities, and Raman scattering activities. This analysis aids in understanding the compound's thermodynamic properties and molecular interactions, essential for its application in various scientific fields (Sundaraganesan et al., 2008).
Chemical Synthesis and Optimization
In chemical synthesis, 4-(3-Chloro-5-fluorophenyl)benzonitrile serves as a precursor or intermediate for producing more complex molecules. Research on the iodination of similar compounds, like 4-fluoro-2-(trifluoromethyl)benzonitrile, under continuous flow conditions, highlights the effectiveness of certain bases in guiding the regioselectivity of iodination. This work demonstrates the compound's utility in streamlining the synthesis of iodinated organic compounds, which are valuable in pharmaceuticals and materials science (Dunn et al., 2018).
Biological Evaluation and Antimicrobial Activity
The design and synthesis of arylthiophene-2-carbaldehydes, including compounds structurally related to this compound, show significant antimicrobial, antiurease, and nitric oxide scavenging capabilities. Such studies are pivotal for discovering new therapeutics and understanding the biological activities of chloro-fluorophenyl derivatives. One compound specifically exhibited superior antibacterial and NO scavenging activity, underlining the potential medical applications of these molecules (Ali et al., 2013).
Antidepressant Impurity Analysis
Research into the synthesis of impurities related to antidepressants, such as citalopram, utilizes this compound derivatives to study the quality of these drugs. The synthesis of such impurities aids in understanding the pharmacological profile and safety of antidepressants, highlighting the chemical's role in pharmaceutical quality control (Zhang, 2010).
Neuroprotective Compound Study
A novel neuroprotective compound's effects on voltage-sensitive sodium channels (VSSC) in rat brains highlight another application area. Although not directly mentioning this compound, research on structurally related compounds informs on the potential neurological applications and the development of new treatments for neurodegenerative diseases (Shimidzu et al., 1997).
Properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDWMQUVIBOKEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742686 |
Source
|
Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1237749-88-0 |
Source
|
Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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